molecular formula C18H13N7O2 B11093157 6-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine

6-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B11093157
M. Wt: 359.3 g/mol
InChI Key: VFJXSORVQRWSGF-XDHOZWIPSA-N
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Description

6-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a pyridazine ring, makes it a valuable scaffold for the development of new drugs and therapeutic agents.

Preparation Methods

The synthesis of 6-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine typically involves the condensation of 2-nitrobenzaldehyde with hydrazine derivatives, followed by cyclization with appropriate reagents to form the triazolopyridazine core. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

6-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with enhanced biological activity.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, inhibiting their activity and leading to various biological effects. The pathways involved in its mechanism of action may include the inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways .

Comparison with Similar Compounds

6-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C18H13N7O2

Molecular Weight

359.3 g/mol

IUPAC Name

N-[(E)-(2-nitrophenyl)methylideneamino]-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

InChI

InChI=1S/C18H13N7O2/c26-25(27)15-9-5-4-8-14(15)12-19-20-16-10-11-17-21-22-18(24(17)23-16)13-6-2-1-3-7-13/h1-12H,(H,20,23)/b19-12+

InChI Key

VFJXSORVQRWSGF-XDHOZWIPSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)N/N=C/C4=CC=CC=C4[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)NN=CC4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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